N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
CAS No.: 1436289-33-6
Cat. No.: VC7185265
Molecular Formula: C15H17F2N3O2
Molecular Weight: 309.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436289-33-6 |
|---|---|
| Molecular Formula | C15H17F2N3O2 |
| Molecular Weight | 309.317 |
| IUPAC Name | N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide |
| Standard InChI | InChI=1S/C15H17F2N3O2/c1-2-20-5-6-22-14(9-20)15(21)19-13(8-18)11-4-3-10(16)7-12(11)17/h3-4,7,13-14H,2,5-6,9H2,1H3,(H,19,21) |
| Standard InChI Key | IRXMIKNJWXAMRT-UHFFFAOYSA-N |
| SMILES | CCN1CCOC(C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide, reflecting its substitution pattern. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is substituted at the 4-position with an ethyl group () and at the 2-position with a carboxamide group (). The carboxamide nitrogen is further bonded to a cyanomethyl group attached to a 2,4-difluorophenyl ring . The molecular formula was confirmed via high-resolution mass spectrometry and elemental analysis.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS No. | 1436289-33-6 |
| Molecular Formula | |
| Molecular Weight | 309.31 g/mol |
| IUPAC Name | N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide |
| SMILES | CCN1CCOC(C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Synthesis and Manufacturing Processes
Synthetic Pathways
A plausible synthesis route, inferred from analogous compounds in patent literature , involves sequential functionalization of a morpholine precursor:
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Morpholine Ring Formation: Ethylamine reacts with diethylene glycol under acidic conditions to form 4-ethylmorpholine.
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Carboxamide Introduction: The morpholine nitrogen is acylated with chloroacetyl chloride, followed by amidation with ammonia to yield 4-ethylmorpholine-2-carboxamide.
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Cyano Group Installation: The amide is dehydrated using trifluoroacetic anhydride (TFAA) or phosphorus oxychloride () to form the nitrile .
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Difluorophenylmethyl Attachment: A nucleophilic substitution reaction links the cyanomethyl group to 2,4-difluorobenzyl bromide.
Table 2: Representative Synthesis Steps
Optimization and Yield Considerations
Critical challenges include minimizing racemization during nitrile formation and ensuring regioselectivity in the alkylation step. The use of TFAA over reduces side reactions, as reported in similar syntheses . Purification via column chromatography (ethyl acetate/hexane) or recrystallization (methanol/water) achieves >95% purity.
Physicochemical Properties and Stability
Basic Physical Properties
Experimental data on melting point, boiling point, and density remain unreported . Computational predictions using Molinspiration software suggest a logP value of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The topological polar surface area (TPSA) of 65 Ų aligns with compounds exhibiting oral bioavailability.
Solubility and Partition Coefficients
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Its solubility profile supports formulation as a solution for in vitro assays or a solid dispersion for oral delivery.
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